Tert-butyl 2-(piperidin-3-yloxy)acetate
Description
Tert-butyl 2-(piperidin-3-yloxy)acetate is a synthetic organic compound characterized by a tert-butyl ester group linked to an acetate moiety, which is further substituted with a piperidin-3-yloxy group. The piperidine ring, a six-membered amine-containing heterocycle, introduces basicity and conformational flexibility, while the tert-butyl ester enhances steric bulk and stability under certain conditions. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of bioactive molecules targeting neurological or metabolic pathways .
Properties
IUPAC Name |
tert-butyl 2-piperidin-3-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-14-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMILBRYBQSSTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(piperidin-3-yloxy)acetate typically involves the reaction of tert-butyl bromoacetate with piperidin-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(piperidin-3-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: The corresponding alcohol from the ester group.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Tert-butyl 2-(piperidin-3-yloxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 2-(piperidin-3-yloxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or activating their function. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 2-(piperidin-3-yloxy)acetate can be compared to analogous tert-butyl esters with varied substituents. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility : Piperidin-3-yloxy and pyridin-3-yloxy derivatives exhibit moderate solubility in organic solvents (e.g., ethyl acetate, dioxane). Hydroxyl-containing analogues (e.g., 3-hydroxypiperidine) show improved aqueous solubility .
- Melting Points : Aliphatic piperidine derivatives generally have lower melting points (<100°C) compared to aromatic analogues (e.g., indole or pyridine derivatives, >120°C) due to reduced crystal packing efficiency .
Biological Activity
Tert-butyl 2-(piperidin-3-yloxy)acetate, also known as tert-butyl 2-(4-piperidinyl)acetate (CAS No. 166953-53-3), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C11H21NO2
- Molecular Weight : 201.29 g/mol
- Chemical Structure : The compound features a tert-butyl group linked to a piperidine moiety through an acetate functional group.
The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to interact with various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound has been linked to reduced inflammatory responses in cellular models.
- Anticancer Activity : Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines.
Summary of Biological Activities
| Activity | Tested Models | Findings |
|---|---|---|
| Antimicrobial | Various bacterial strains | Effective at inhibiting growth |
| Anti-inflammatory | RAW 264.7 macrophages | Decreased production of pro-inflammatory cytokines |
| Anticancer | MCF7 (breast cancer) | IC50 values indicating significant cytotoxicity |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, indicating its potential as an antimicrobial agent. This was particularly evident against Gram-positive bacteria. -
Anti-inflammatory Effects :
In vitro assays using RAW 264.7 macrophages showed that the compound significantly reduced the secretion of inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in developing anti-inflammatory therapies. -
Cytotoxicity Against Cancer Cells :
Research involving MCF7 breast cancer cells revealed that this compound exhibited notable cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. This highlights its potential role in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
